molecular formula C13H18N2O2 B2679064 N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide CAS No. 1326923-65-2

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide

Cat. No.: B2679064
CAS No.: 1326923-65-2
M. Wt: 234.299
InChI Key: ZIHSZLFWQKEAHV-UHFFFAOYSA-N
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Description

N-(4-Amino-2-hydroxyphenyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to a substituted phenyl group bearing amino (-NH₂) and hydroxyl (-OH) groups at the 4- and 2-positions, respectively.

Properties

IUPAC Name

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-10-6-7-11(12(16)8-10)15-13(17)9-4-2-1-3-5-9/h6-9,16H,1-5,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHSZLFWQKEAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=C(C=C(C=C2)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide typically involves the reaction of 4-amino-2-hydroxybenzoic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide is being investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may interact with various biological targets, including enzymes and receptors.

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that amidophenol derivatives can inhibit the growth of Mycobacterium tuberculosis strains, highlighting their potential as anti-tubercular agents .
  • Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Case studies demonstrated that certain derivatives can reduce cell viability in breast cancer cells (MCF-7), with IC50 values indicating effective concentration levels for therapeutic use.

Biological Research

The compound serves as a valuable tool in biological research for studying the effects of functional groups on biological systems.

  • Mechanism of Action : The nitro group in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing cell signaling pathways and potentially leading to therapeutic applications.
  • G Protein-Coupled Receptors : Research has indicated that compounds similar to this compound can modulate G protein-coupled receptors, which are crucial in various physiological processes and disease mechanisms .

Material Science

In industrial applications, this compound can be utilized in the synthesis of specialty chemicals and materials.

  • Polymer Chemistry : The unique structure of this compound allows it to be used as a building block for polymers with specific properties, enhancing material characteristics such as thermal stability and mechanical strength .

Antimicrobial Activity Evaluation (2023)

  • Objective : Assess the efficacy against Gram-positive and Gram-negative bacteria.
  • Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), demonstrating its potential as an antimicrobial agent.

Anticancer Activity Study (2024)

  • Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).
  • Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Inflammation Model Study (2025)

  • Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.
  • Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls, indicating potential therapeutic applications in inflammatory diseases.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference Year
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL2023
AntimicrobialEscherichia coliMIC = 64 µg/mL2023
AnticancerMCF-7 (breast cancer)IC50 = 15 µM2024
Anti-inflammatoryMacrophagesTNF-alpha reduction by 50%2025

Mechanism of Action

The mechanism of action of N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Thiourea Derivatives (H₂L1–H₂L9)

Structural Differences :

  • Target Compound: Contains an amide (-CONH-) linkage and a 4-amino-2-hydroxyphenyl group.
  • Thiourea Analogs : Replace the amide oxygen with sulfur (-CSNH-), e.g., N-(arylcarbamothioyl)cyclohexanecarboxamides (H₂L1–H₂L9) .

Key Findings :

  • Coordination Chemistry: Thiourea derivatives exhibit enhanced metal ion selectivity due to soft sulfur donors, forming stable complexes with transition metals like Cu(II) and Co(III) . In contrast, the target compound’s amide group (hard O/N donors) may favor interactions with main-group or harder metal ions.

Data Table 1: Substituent Effects on Properties

Compound Class Substituent Key Feature Biological Activity
Thiourea (H₂L4) 4-Cl-phenyl Electron-withdrawing Cl Antifungal
Target Compound 4-NH₂-2-OH-phenyl Electron-donating NH₂/OH Potential enhanced solubility
Alkyl Carboxamide Heptan-4-yl () Aliphatic chain Lower polarity, higher lipophilicity

Aromatic Carboxamides

N-(4-Hydroxyphenyl)cyclohexanecarboxamide (4a) :

  • Structural Similarity: Shares a hydroxylphenyl group but lacks the 4-amino substituent .
  • This could improve stability in biological systems or catalytic applications.

N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide (12a) :

  • Substituent Position : Hydroxyl at the 3-position and an isopentyl group alter steric and electronic profiles compared to the target compound’s 2-OH/4-NH₂ arrangement .
  • Biological Implications : The isopentyl group in 12a increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility relative to the target compound.

Alkyl-Substituted Carboxamides

Examples : N-(Heptan-4-yl)cyclohexanecarboxamide, N-(Adamantan-2-yl)cyclohexanecarboxamide .

  • Structural Contrast : Aliphatic substituents replace the aromatic ring entirely.
  • Property Differences :
    • Solubility : Aliphatic derivatives exhibit lower polarity, leading to higher lipid solubility but reduced water solubility.
    • Applications : Alkyl carboxamides are often explored in material science (e.g., surfactants), whereas aromatic analogs like the target compound are prioritized for bioactive roles.

Data Table 2: Physical Properties

Compound Melting Point (°C) LogP (Predicted)
N-(4-Hydroxyphenyl)carboxamide (4a) Not reported ~1.5
N-(Heptan-4-yl)carboxamide 66% yield (mp not reported) ~3.2
Target Compound Not available ~0.8 (estimated)

Sulfonamide and Fluorinated Analogs

N4-Cyclohexanecarbonylsulfathiazole (33) :

  • Structural Complexity : Integrates a sulfathiazole moiety, enabling dual sulfonamide and carboxamide functionalities .
  • Biological Activity: Sulfonamide derivatives are known for antimicrobial activity, but the target compound’s amino/hydroxyl groups may offer alternative mechanisms (e.g., kinase inhibition).

Fluorinated Derivatives () :

  • Example : 4-Fluoro-N-(4-pentafluorosulfanylphenyl)cyclohexanecarboxamide.
  • Impact of Fluorine : Enhances metabolic stability and lipophilicity, whereas the target compound’s -NH₂/-OH groups prioritize hydrogen bonding and solubility.

Biological Activity

N-(4-amino-2-hydroxyphenyl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.290 g/mol

The compound features a cyclohexane ring, an amino group, and a hydroxyl group, which contribute to its biological activity through interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, altering cellular functions.
  • Receptor Modulation : It can bind to receptors, potentially affecting signal transduction pathways associated with pain and inflammation.
  • Hydrogen Bonding : The amino and hydroxyl groups facilitate hydrogen bonding with target molecules, influencing their activity and stability .

Biological Activities

Research has indicated several potential biological activities for this compound:

  • Antimicrobial Properties : Investigated for its ability to inhibit microbial growth, making it a candidate for antibiotic development.
  • Anticancer Activity : Preliminary studies suggest that it may exhibit anticancer properties by interfering with cancer cell proliferation and survival mechanisms .
  • Therapeutic Applications : Potential applications in treating conditions such as osteoporosis and diabetes mellitus have been proposed due to its interaction with calcium channels .

Case Studies and Experimental Data

  • Antiviral Activity :
    • A series of substituted derivatives were tested against human adenovirus (HAdV), showing significant antiviral activity. Compounds structurally related to this compound demonstrated IC50 values in the low micromolar range, indicating effective inhibition of viral replication .
  • Mechanistic Insights :
    • Studies indicated that the compound may target the DNA replication process of viruses, providing insights into its potential as an antiviral agent. For instance, certain derivatives exhibited a selectivity index greater than 100 compared to standard antiviral drugs like niclosamide .
  • Cytotoxicity Assessments :
    • In vitro cytotoxicity assays revealed that while some analogues showed promising antiviral effects, their cytotoxicity remained low, suggesting a favorable therapeutic window for further development .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameStructural FeaturesBiological ActivityIC50 (µM)Selectivity Index
This compoundCyclohexane ring with amino and hydroxyl groupsAntimicrobial, AnticancerTBDTBD
NiclosamideBenzamide structureAntiviral0.5Reference
Other AnaloguesVarious substitutionsAntiviral0.27 - 1.0>100

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